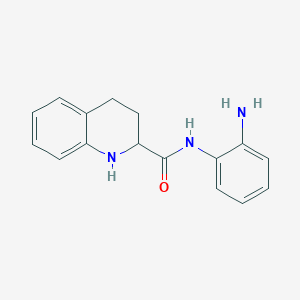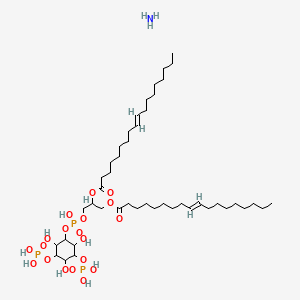
6-(dipropylamino)-3,4,5,6,7,8-hexahydronaphthalen-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Dipropylamino)-3,4,5,6,7,8-hexahydronaphthalen-1(2H)-one is an organic compound belonging to the class of hexahydronaphthalenes This compound is characterized by a hexahydronaphthalene core with a dipropylamino group attached to the sixth carbon and a ketone functional group at the first carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(dipropylamino)-3,4,5,6,7,8-hexahydronaphthalen-1(2H)-one typically involves the following steps:
-
Starting Material Preparation: : The synthesis begins with the preparation of the hexahydronaphthalene core. This can be achieved through hydrogenation of naphthalene under high pressure and temperature in the presence of a suitable catalyst such as palladium on carbon (Pd/C).
-
Introduction of the Dipropylamino Group: : The next step involves the introduction of the dipropylamino group. This can be done through a nucleophilic substitution reaction where a suitable leaving group on the hexahydronaphthalene core is replaced by the dipropylamino group. Common reagents for this step include dipropylamine and a base such as sodium hydride (NaH).
-
Formation of the Ketone: : The final step is the oxidation of the corresponding alcohol to form the ketone. This can be achieved using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent (chromic acid in acetone).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
-
Bulk Hydrogenation: : Large-scale hydrogenation of naphthalene using continuous flow reactors and supported catalysts.
-
Automated Substitution Reactions:
-
Oxidation Processes: : Industrial oxidizers and continuous flow systems for efficient conversion of alcohols to ketones.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the ketone group, to form carboxylic acids or other oxidized derivatives.
-
Reduction: : Reduction of the ketone group can yield the corresponding alcohol.
-
Substitution: : The dipropylamino group can participate in substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as PCC, Jones reagent, or potassium permanganate (KMnO4) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Various substituted hexahydronaphthalenes depending on the nucleophile used.
Scientific Research Applications
6-(Dipropylamino)-3,4,5,6,7,8-hexahydronaphthalen-1(2H)-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(dipropylamino)-3,4,5,6,7,8-hexahydronaphthalen-1(2H)-one involves its interaction with specific molecular targets. The dipropylamino group can interact with various receptors or enzymes, potentially modulating their activity. The ketone group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
- 6-(Diethylamino)-3,4,5,6,7,8-hexahydronaphthalen-1(2H)-one
- 6-(Dimethylamino)-3,4,5,6,7,8-hexahydronaphthalen-1(2H)-one
- 6-(Dipropylamino)-tetralin
Uniqueness
6-(Dipropylamino)-3,4,5,6,7,8-hexahydronaphthalen-1(2H)-one is unique due to its specific substitution pattern and the presence of both the dipropylamino group and the ketone functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
256474-06-3 |
|---|---|
Molecular Formula |
C16H27NO |
Molecular Weight |
249.39 g/mol |
IUPAC Name |
6-(dipropylamino)-3,4,5,6,7,8-hexahydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C16H27NO/c1-3-10-17(11-4-2)14-8-9-15-13(12-14)6-5-7-16(15)18/h14H,3-12H2,1-2H3 |
InChI Key |
JTYVLKBMXTUORS-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C1CCC2=C(C1)CCCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![1H-Pyrazolo[3,4-d]pyrimidine, 4-chloro-3-fluoro-](/img/structure/B12093441.png)





